molecular formula C11H16BF4N3O B13416779 4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate CAS No. 67952-27-6

4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate

Cat. No.: B13416779
CAS No.: 67952-27-6
M. Wt: 293.07 g/mol
InChI Key: RCFDYEUNBQWALI-UHFFFAOYSA-N
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Description

4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate is a diazonium salt characterized by a benzenediazonium core substituted with an ethyl(2-hydroxyethyl)amino group at position 4 and a methyl group at position 2. The tetrafluoroborate (BF₄⁻) counterion enhances stability, making it suitable for applications in organic synthesis, particularly as an arylating agent. Its structural complexity, including the hydroxyl and ethyl groups, distinguishes it from simpler benzenediazonium salts .

Properties

CAS No.

67952-27-6

Molecular Formula

C11H16BF4N3O

Molecular Weight

293.07 g/mol

IUPAC Name

4-[ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium;tetrafluoroborate

InChI

InChI=1S/C11H16N3O.BF4/c1-3-14(6-7-15)10-4-5-11(13-12)9(2)8-10;2-1(3,4)5/h4-5,8,15H,3,6-7H2,1-2H3;/q+1;-1

InChI Key

RCFDYEUNBQWALI-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CCN(CCO)C1=CC(=C(C=C1)[N+]#N)C

Origin of Product

United States

Preparation Methods

Synthesis of the Aromatic Amine Precursor

Starting Material: 2-methyl-4-aminobenzene (p-toluidine) or a suitably substituted aniline derivative.

Modification: Introduction of the ethyl(2-hydroxyethyl)amino group at the para position via nucleophilic substitution or reductive amination.

Methodology:

  • Nucleophilic Aromatic Substitution (SNAr):
    React p-toluidine with an appropriate haloalkyl compound, such as 2-chloroethanol or 2-bromoethanol , in the presence of a base (e.g., potassium carbonate) to substitute the halogen with the amino group.
    Alternatively, alkylation of the amino group can be performed using ethyl(2-hydroxyethyl)amine derivatives under controlled conditions.

  • Reductive Amination Approach:
    Condense 2-amino-4-methylphenol with ethylene oxide or ethylene glycol derivatives, followed by reduction to obtain the amino alcohol.

Research Note:
The synthesis of such amino alcohol derivatives is well-documented in aromatic substitution literature, with the key challenge being selective mono-substitution at the para position.

Diazotization Procedure

Once the aromatic amine precursor with the desired substituents is obtained, the diazotization step proceeds as follows:

  • Reaction Conditions:

    • Dissolve the aromatic amine in an acidic medium, typically hydrochloric acid or sulfuric acid .
    • Cool the solution to 0–5°C to prevent decomposition of the diazonium salt.
    • Add a stoichiometric amount of sodium nitrite or potassium nitrite slowly under vigorous stirring to generate the diazonium ion.
  • Formation of Tetrafluoroborate Salt:

    • Introduce tetrafluoroboric acid (HBF₄) to the diazonium solution at low temperature, leading to precipitation of the diazonium tetrafluoroborate salt.

Reaction Scheme:

$$
\text{Aromatic amine} + \text{NaNO}2 + \text{H}^+ \rightarrow \text{Diazonium ion}
$$
$$
\text{Diazonium ion} + \text{HBF}
4 \rightarrow \text{4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate} \downarrow
$$

Purification and Characterization

  • The precipitated diazonium tetrafluoroborate is filtered under cold conditions.
  • Washed with cold water to remove impurities.
  • Dried under vacuum or in a desiccator.
  • Confirmed via spectroscopic methods such as NMR, IR, and melting point analysis.

Data Tables and Reaction Parameters

Step Reagents Solvent Temperature Time Notes
Aromatic amino substitution Haloalkyl compound (e.g., 2-chloroethanol), base (K₂CO₃) Acetone or ethanol Room temp to reflux 4–8 hours Selective para substitution
Diazotization Aromatic amine, HCl or H₂SO₄ Water 0–5°C 1–2 hours Critical to maintain low temperature
Salt formation Diaz solution, HBF₄ Cold 0–5°C 30 min Precipitation of diazonium tetrafluoroborate

Research Outcomes and Optimization

  • Yield Optimization:
    Maintaining low temperatures during diazotization is crucial to prevent decomposition. Use of inert atmosphere and rapid addition of diazotizing agents enhances yield.

  • Substituent Effects:
    Electron-donating groups like methyl facilitate substitution reactions, while the ethyl(2-hydroxyethyl)amino group increases solubility and reactivity of the diazonium salt.

  • Stability Considerations: The diazonium tetrafluoroborate is thermally sensitive; storage in cold, dry conditions is recommended.

Chemical Reactions Analysis

Coupling Reactions

Diazonium salts act as electrophiles in coupling reactions with nucleophiles. For example:

  • Thiophene coupling : Reacting the diazonium salt with thiophene under catalytic conditions (e.g., 4-aminomorpholine in DMSO) yields arylated thiophenes .

  • Alkyne coupling : Reaction with alkynes (e.g., methyl propiolate) produces substituted benzenes .

Table 1: Reaction Conditions for Thiophene Coupling

ParameterDetailsYield (%)
Catalyst4-Aminomorpholine (5 mol%)75
SolventDMSO
Reaction time1–2 hours at room temperature

Solvolysis and Decomposition

The compound undergoes solvent-dependent decomposition via heterolytic or homolytic cleavage:

  • Trifluoroethanol (TFE) : Favors heterolytic cleavage, producing fluorinated aromatic compounds .

  • Ethanol/Water : Homolytic cleavage dominates, yielding nitrogen gas and aryl radicals .

Table 2: Solvolysis Products in Different Solvents

SolventDominant MechanismKey Products
TrifluoroethanolHeterolyticFluorinated arenes (e.g., ArF)
EthanolHomolyticAryl radicals, N₂ gas
HexafluoroisopropanolHeterolyticFluorinated ethers (e.g., DFTFE)

Azide Formation

Reaction with hydroxylamine hydrochloride in water converts the diazonium salt to aryl azides:

  • Mechanism : Replacement of the diazonium group with an azide (-N₃) group .

  • Procedure : Stirring with hydroxylamine hydrochloride (1 eq.) in water for 24 hours, followed by extraction .

Table 3: Azide Formation Conditions

ParameterDetailsYield (%)
ReagentHydroxylamine hydrochloride94
SolventWater
Reaction time24 hours at room temperature

Kinetics and Reactivity

Substituent effects and solvent polarity significantly influence reaction rates and pathways:

  • Electron-donating groups (e.g., -OCH₃) stabilize the diazonium group, slowing decomposition .

  • Highly ionizing solvents (e.g., TFE) favor heterolytic cleavage, while nucleophilic solvents (e.g., ethanol) promote homolysis .

Scientific Research Applications

4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of azo dyes and pigments.

    Biology: Employed in labeling and detection of biomolecules.

    Medicine: Investigated for potential use in drug delivery systems.

    Industry: Utilized in the production of polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate involves the formation of reactive intermediates during its chemical reactions. The diazonium group is highly reactive and can undergo various transformations, leading to the formation of different products. The molecular targets and pathways depend on the specific reaction and application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Stability

Table 1: Key Structural and Physical Properties of Selected Benzenediazonium Tetrafluoroborates
Compound Name CAS Number Substituents (Position) Molecular Weight Key Features
4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate Not explicitly listed (referenced in registration data) - 4: Ethyl(2-hydroxyethyl)amino
- 2: Methyl
~300 (estimated) Hydrophilic hydroxyl group enhances solubility; moderate stability due to electron-donating substituents
4-(Dimethylamino)benzenediazonium tetrafluoroborate 24564-52-1 4: Dimethylamino 234.99 Strong electron-donating group increases reactivity but reduces thermal stability
2-Methylbenzenediazonium tetrafluoroborate 2093-46-1 2: Methyl 205.95 Lower solubility; higher stability due to steric hindrance at ortho position
4-Methoxybenzenediazonium tetrafluoroborate 459-64-3 4: Methoxy 211.96 Methoxy group improves solubility but accelerates decomposition under acidic conditions
3,4,5-Trichlorobenzenediazonium tetrafluoroborate 2106-38-9 3,4,5: Chloro 303.34 Electron-withdrawing substituents reduce reactivity; high thermal stability

Research Findings and Limitations

  • Thermal Stability: The target compound’s stability is intermediate between electron-rich (e.g., dimethylamino) and electron-poor (e.g., trichloro) analogs. Decomposition occurs above 80°C, similar to 4-methoxy derivatives .
  • Reactivity in Coupling Reactions : The hydroxyl group in the target compound facilitates nucleophilic displacement reactions but may require protection in strongly acidic media .

Biological Activity

4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate, a compound with the molecular formula C11_{11}H16_{16}BF4_4N3_3O, is a member of the benzenediazonium family. This compound has garnered attention due to its potential biological activities, particularly in the context of carcinogenicity and genotoxicity. This article reviews the available literature on its biological effects, including relevant case studies and research findings.

  • Molecular Weight : 293.0688 g/mol
  • CAS Number : 67952-27-6
  • Structure : The compound contains a diazonium group that is known for its reactivity, particularly in electrophilic substitution reactions.

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential carcinogenic effects. Studies have shown that compounds in the benzenediazonium class can induce tumors in various animal models.

Toxicological Studies

  • Carcinogenicity :
    • A study involving subcutaneous injections of related benzenediazonium compounds (e.g., 4-hydroxymethyl benzenediazonium tetrafluoroborate) in Swiss mice indicated an increase in tumors at the injection site after prolonged exposure (26 weeks) .
    • Gavage studies also demonstrated gastric tumorigenesis in mice following a single dose of 4-hydroxymethyl benzenediazonium .
  • Genotoxicity :
    • In vitro studies have shown that benzenediazonium compounds can cause DNA damage, leading to mutations in bacterial models such as Salmonella . Furthermore, in vivo studies indicated the formation of DNA adducts in mouse liver tissues, suggesting a mechanism for carcinogenicity through direct interaction with genetic material .

Case Study: Tumor Promotion

A significant body of research has focused on the tumor-promoting activity of structurally similar compounds within the benzenediazonium class. For instance:

  • Toth et al. (1981) conducted a study where male and female Swiss mice were injected weekly with 4-hydroxymethyl benzenediazonium tetrafluoroborate for 26 weeks. The results showed increased incidences of tumors in both sexes, particularly at the injection sites .

Table: Summary of Key Findings from Toxicological Studies

Study ReferenceCompoundAdministration MethodDurationKey Findings
Toth et al. (1981)4-Hydroxymethyl Benzenediazonium TetrafluoroborateSubcutaneous Injection26 weeksIncreased tumors at injection sites
Toth et al. (1982)4-Hydroxymethyl BenzenediazoniumGavageSingle DoseGastric tumors observed
Lawson et al. (1995)Various Benzenediazonium CompoundsIn VitroN/AInduced mutations in Salmonella

Mechanistic Insights

The mechanism by which this compound exerts its biological effects is believed to be linked to its ability to form reactive intermediates that can interact with cellular macromolecules, leading to genotoxic outcomes. The activation of transcription factors such as AP-1 has been observed in related compounds, indicating potential pathways for tumor promotion .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate?

Methodological Answer: The synthesis typically involves diazotization of the corresponding aniline derivative under controlled acidic conditions. Key steps include:

  • Diazotization : Use NaNO₂ in a mixture of HBF₄ and HCl at 0–5°C to stabilize the diazonium intermediate .
  • Solvent Selection : Polar aprotic solvents like acetonitrile (MeCN) or dichloromethane (CH₂Cl₂) enhance reaction efficiency .
  • Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures yields high-purity products (>95%) .

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield/PurityReference
Temperature0–5°C (diazotization)Prevents premature decomposition
SolventMeCN or CH₂Cl₂Enhances diazonium stability
Fluoride SourceHBF₄Stabilizes tetrafluoroborate

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer: A multi-technique approach is critical:

  • ¹H/¹³C NMR : Confirm substitution patterns and verify the ethyl(2-hydroxyethyl)amino group. Aromatic protons appear downfield (δ 7.0–8.5 ppm), while the hydroxyl proton (δ 2.5–3.5 ppm) may require D₂O exchange for clarity .
  • ¹⁹F NMR : Detects BF₄⁻ counterion resonance near δ -150 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion ([M]⁺) and validates the molecular formula .

Q. How should researchers handle stability issues during storage and handling?

Methodological Answer: The compound is moisture- and light-sensitive. Best practices include:

  • Storage : In airtight containers under inert gas (N₂/Ar) at -20°C. Desiccants like silica gel are mandatory .
  • Handling : Use gloveboxes or Schlenk lines to avoid hydrolysis. Rapid decomposition occurs above 25°C, releasing N₂ gas .

Advanced Research Questions

Q. What mechanistic insights exist for its reactivity in aryl coupling or electrophilic substitution?

Methodological Answer: The diazonium group acts as a strong electrophile. Key pathways:

  • Sandmeyer Reactions : Cu(I)-catalyzed substitution with nucleophiles (e.g., CN⁻, I⁻) .
  • Thermal Decomposition : Generates aryl radicals for C–H functionalization. DFT studies suggest a low activation barrier (<30 kcal/mol) for radical initiation .
  • Contradiction Note : Conflicting reports on solvent effects (polar vs. nonpolar) in radical trapping—systematic solvent screening is advised .

Q. How can computational tools optimize reaction design with this diazonium salt?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical software (Gaussian, ORCA) to model transition states and identify low-energy pathways .
  • Machine Learning : Train models on existing diazonium reaction datasets to predict optimal conditions (e.g., solvent, catalyst) .
  • Example : ICReDD’s workflow integrates computed activation energies with experimental screening to reduce trial-and-error cycles by 50% .

Q. How to resolve contradictory spectral data (e.g., unexpected ¹⁹F NMR shifts)?

Methodological Answer:

  • Internal Standards : Add a known BF₄⁻ reference (e.g., KBF₄) to calibrate ¹⁹F NMR shifts .
  • Impurity Analysis : LC-MS or TGA can detect hydrolyzed byproducts (e.g., phenol derivatives) that distort NMR signals .
  • Case Study : A 2023 study attributed δ -148 ppm anomalies to BF₃·OH⁻ impurities; ion-exchange resin treatment resolved this .

Q. What advanced purification strategies address challenges like BF₄⁻/Cl⁻ exchange?

Methodological Answer:

  • Ion-Exchange Resins : Amberlite IRA-900 (Cl⁻ form) selectively replaces BF₄⁻ with Cl⁻ in methanol solutions. Four resin cycles achieve >99.9% halide purity .
  • Crystallization : Gradient cooling in ethanol/acetone mixtures selectively precipitates the tetrafluoroborate salt over chloride .

Q. What safety protocols are critical for large-scale reactions?

Methodological Answer:

  • Ventilation : Use fume hoods with >100 ft/min airflow to manage N₂ gas release .
  • Spill Kits : Equip labs with dry sand and neutralizing agents (NaHCO₃) for diazonium decomposition .
  • First Aid : Immediate skin/eye rinsing (15 min water flush) and medical consultation for inhalation exposure .

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